molecular formula C10H12O5S B14130576 4-Ethoxy-3-(methylsulfonyl)benzoic acid CAS No. 213598-14-2

4-Ethoxy-3-(methylsulfonyl)benzoic acid

Cat. No.: B14130576
CAS No.: 213598-14-2
M. Wt: 244.27 g/mol
InChI Key: SERATNKHFUIKAK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O5S It is a derivative of benzoic acid, characterized by the presence of ethoxy and methylsulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(methylsulfonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-(methylsulfonyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    3-Methylsulfonylbenzoic acid: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

4-Ethoxy-3-(methylsulfonyl)benzoic acid is unique due to the presence of both ethoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

213598-14-2

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

4-ethoxy-3-methylsulfonylbenzoic acid

InChI

InChI=1S/C10H12O5S/c1-3-15-8-5-4-7(10(11)12)6-9(8)16(2,13)14/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

SERATNKHFUIKAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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